XL413 - 1169558-38-6

XL413

Catalog Number: EVT-253100
CAS Number: 1169558-38-6
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL413 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, an enzyme crucial for DNA replication initiation in eukaryotic cells. [, ] Specifically, XL413 targets the CDC7/DBF4 complex, also known as Dbf4-dependent kinase (DDK). [, , , , , ] By inhibiting DDK, XL413 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, primarily in rapidly dividing cells like those found in tumors. [, , , ] As a result, XL413 is being investigated as a potential anti-cancer agent. [, ]

Future Directions
  • Improving Pharmacological Properties: Further research could focus on optimizing the pharmacological properties of XL413, such as its bioavailability and in vivo efficacy, to develop more effective CDC7 inhibitors. []
  • Developing Combination Therapies: Exploring the synergistic potential of XL413 with other chemotherapeutic agents or targeted therapies holds promise for enhancing its anti-cancer activity. [, ]
  • Exploring Applications in Other Diseases: Given the role of CDC7 in DNA replication and cell cycle control, future research could investigate the potential of XL413 in treating other diseases beyond cancer, such as viral infections or fibrotic diseases. [, ]

PHA-767491

Compound Description: PHA-767491 is a potent and selective inhibitor of cell division cycle 7 (Cdc7) kinase, which plays a critical role in the initiation of DNA replication. It acts as an ATP-competitive inhibitor and exhibits anti-proliferative effects against various cancer cell lines. [, ]

Aphidicolin

Compound Description: Aphidicolin is a reversible inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication. It binds to the active site of the enzyme and blocks the incorporation of nucleotides during DNA synthesis. []

Relevance: While structurally unrelated to XL413, aphidicolin serves as a tool compound to study the effects of inhibiting DNA replication. Both aphidicolin and XL413, through their distinct mechanisms of action, ultimately disrupt DNA replication, leading to growth inhibition in cells. [] Researchers used aphidicolin as a benchmark in developing a high-throughput screening assay to identify DNA replication inhibitors, including XL413. []

TAK-931

Compound Description: TAK-931 is a highly selective, reversible inhibitor of cell division cycle 7 (Cdc7) kinase, also known as DBF4-dependent kinase (DDK). TAK-931 acts as an ATP-competitive inhibitor and disrupts the initiation of DNA replication. []

Relevance: Similar to XL413, TAK-931 targets and inhibits Cdc7/DDK. Both compounds exhibit potent anti-tumor activity against Ewing sarcoma cells, causing apoptosis and a significant reduction in cell viability. [] The shared mechanism of action suggests that both XL413 and TAK-931 could be potential therapeutic options for treating Ewing sarcoma. []

Overview

XL413 is a selective inhibitor of the cell division cycle 7 kinase, which plays a critical role in the regulation of DNA replication and cell cycle progression. This compound has garnered attention for its potential applications in cancer research and gene editing, particularly in enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated genome editing. The compound has been shown to affect various cellular processes, including DNA synthesis and the phosphorylation of key proteins involved in cell cycle regulation.

Source and Classification

XL413 was developed as part of a series of small molecule inhibitors targeting the cell division cycle 7 kinase. It is classified as a benzofuropyrimidinone derivative, characterized by its high selectivity for cell division cycle 7 kinase over a wide range of other kinases. The compound has demonstrated significant anti-proliferative effects in certain cancer cell lines, although its efficacy varies across different cellular contexts.

Synthesis Analysis

The synthesis of XL413 involves several steps that ensure high purity and correct molecular mass. The compound was synthesized using methods previously described in the literature, which include high-performance liquid chromatography (HPLC) analysis and mass spectrometry to confirm purity levels exceeding 99% . The synthesis process typically involves the creation of specific chemical intermediates, followed by purification steps to isolate the final product.

Technical Details

  • Purification Method: HPLC was utilized to achieve the desired purity.
  • Characterization Techniques: Mass spectrometry confirmed the molecular weight and structural integrity of XL413.
Molecular Structure Analysis

XL413 has a distinct molecular structure that contributes to its specificity and potency as a kinase inhibitor. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₃N₅O
  • Molecular Weight: Approximately 241.27 g/mol

The structural features of XL413 include:

  • A benzofuropyrimidinone core that is essential for its interaction with the target kinase.
  • Functional groups that enhance binding affinity and selectivity for cell division cycle 7 kinase.
Chemical Reactions Analysis

XL413 undergoes specific chemical interactions when it binds to its target kinase. The primary reaction involves the inhibition of phosphorylation processes critical for DNA replication and cell cycle progression.

Technical Details

  • Inhibition Mechanism: XL413 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of cell division cycle 7 kinase.
  • Effect on Phosphorylation: Inhibition leads to decreased phosphorylation of substrates such as minichromosome maintenance proteins, which are vital for DNA replication .
Mechanism of Action

The mechanism by which XL413 exerts its effects involves several key processes:

  1. Inhibition of Cell Division Cycle 7 Kinase: By binding to the active site, XL413 prevents the phosphorylation of substrates necessary for S-phase entry in the cell cycle.
  2. Impact on DNA Replication: Treatment with XL413 has been shown to delay progression through S phase without completely halting DNA replication, suggesting that while it inhibits certain pathways, it does not entirely block cellular replication capabilities .
  3. Enhancement of Homology-Directed Repair: In CRISPR-Cas9 applications, XL413 has been found to increase HDR efficiency by modulating cellular responses to double-strand breaks .
Physical and Chemical Properties Analysis

XL413 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: The compound remains stable under physiological conditions, allowing for effective use in cellular assays.

Relevant Data

  • IC50 Values: The IC50 value for XL413 against purified cell division cycle 7 kinase is reported at approximately 3.4 nM, indicating high potency .
Applications

XL413 has several scientific applications, particularly in cancer research and genetic engineering:

  • Cancer Research: Due to its ability to inhibit cell proliferation in various tumor cell lines, XL413 is being explored as a potential therapeutic agent against cancers reliant on cell division cycle 7 kinase activity .
  • Gene Editing: The compound significantly enhances HDR efficiency during CRISPR-Cas9 mediated genome editing, making it a valuable tool for researchers aiming to improve gene modification techniques .
  • Fibrosis Treatment: Recent studies suggest that XL413 may enhance the anti-fibrotic effects of other compounds like pirfenidone by modulating signaling pathways involved in fibrosis .
Introduction to CDC7 Kinase Inhibition and XL413

CDC7-DBF4 Kinase in DNA Replication: Biological Significance and Oncogenic Roles

CDC7 (Cell Division Cycle 7) is a serine/threonine kinase that forms the catalytic subunit of the DDK (Dbf4-dependent kinase) complex when bound to its regulatory partner DBF4 (Dumbell Former 4), also known as ASK (Activator of S-Phase Kinase). This kinase complex plays a pivotal role in the initiation of DNA replication during S-phase by phosphorylating key subunits (Mcm2, Mcm4, and Mcm6) of the MCM2-7 replicative helicase complex [2] [4]. Phosphorylation of the MCM complex relieves its autoinhibitory conformation, enabling recruitment of downstream factors like Cdc45 and GINS to form the active CMG (Cdc45-MCM-GINS) helicase essential for replication fork progression [4] [7].

Beyond replication initiation, DDK integrates multiple regulatory signals during DNA metabolism:

  • Checkpoint Coordination: Under replication stress induced by DNA damage or nucleotide depletion, the ATR-Chk1 pathway stabilizes DDK on chromatin through inactivation of the APC/CCdh1 ubiquitin ligase. This stabilization facilitates DDK's role in the RAD18-dependent translesion synthesis (TLS) pathway, serving as a molecular switch between homologous recombination (HR) and TLS repair mechanisms [2].
  • Replication Fork Dynamics: DDK phosphorylation of Mcm4's N-terminal serine/threonine-rich domain (NSD) alleviates its inhibitory function. Genetic studies in yeast demonstrate that deletion of the Mcm4 NSD (residues 74-174) bypasses DDK dependency, confirming this domain as the critical target for DDK regulation [4].
  • Genome Integrity Maintenance: DDK depletion causes collapse of stalled replication forks and aberrant S-phase progression, leading to apoptosis in tumor cells. This contrasts with reversible cell cycle arrest observed in normal cells, highlighting differential dependency [6].

CDC7 and DBF4 are frequently overexpressed in diverse malignancies, including breast cancer, ovarian carcinoma, and colorectal cancer. This overexpression correlates with advanced disease stage, aggressive phenotypes, and poor prognosis [2] [6]. Oncogenic transformation heightens replication stress, making cancer cells particularly vulnerable to CDC7 inhibition due to their reliance on DDK-mediated fork stabilization and damage bypass mechanisms [2] [6].

Table 1: Oncogenic Roles of CDC7/DBF4 Overexpression in Human Cancers

Cancer TypeClinical AssociationProposed Mechanism
Breast CancerPoor prognosis, advanced metastasisOverexpression detected in primary tumors and cell lines
Ovarian CarcinomaAdvanced clinical stageCorrelation with genomic instability markers
Colorectal CancerTumor progression (Colo-205 model)DDK-dependent suppression of replication stress-induced apoptosis
Papillary Thyroid CarcinomaAggressive phenotypeEnhanced proliferation and checkpoint adaptation

Rationale for Targeting CDC7 in Cancer Therapeutics

The therapeutic targeting of CDC7 derives from two key observations: its essential role in DNA replication and its differential importance in cancer versus normal cells. DDK inhibition triggers p53-independent apoptosis in tumor cells while normal cells undergo reversible cell-cycle arrest [6]. This tumor-selective vulnerability arises from:

  • Oncogene-Induced Replication Stress: Hyperactivation of oncogenes increases origin firing, exacerbating reliance on DDK for replication fork stability. Cancer cells exhibit "replication stress addiction," making them susceptible to DDK inhibition [6].
  • Checkpoint Adaptation Defects: Tumor cells frequently harbor G1/S checkpoint deficiencies, forcing progression through S-phase despite unresolved DNA damage. DDK inhibition amplifies replication stress, causing lethal DNA fragmentation [6] [9].
  • FA Pathway Dependency: CRISPR screening revealed that both single-stranded template repair (SSTR) and double-stranded donor (dsDonor) homology-directed repair (HDR) require the Fanconi Anemia (FA) pathway. DDK intersects with FA-mediated DNA damage tolerance, providing combinatorial targeting opportunities [3].

XL413 exemplifies the therapeutic potential of selective CDC7 inhibition. In Colo-205 colorectal cancer xenografts, XL413 administration (10–100 mg/kg orally) significantly attenuated tumor growth by inducing S-phase arrest and apoptosis [1] [5] [9]. However, cellular efficacy varies across models. XL413 potently inhibited proliferation in Colo-205 cells (IC₅₀ = 2.69 µM) but showed limited activity in 9 other tumor lines, including HeLa and HCC1954 [6]. This divergence stems from:

  • Bioavailability Limitations: XL413 effectively suppressed DDK-dependent Mcm2 phosphorylation in Colo-205 but not in HCC1954 cells, suggesting variable cellular penetration [6].
  • Alternative Repair Pathway Utilization: Cells proficient in NHEJ may resist XL413 due to competition between repair pathways. CRISPR screens identified 53BP1 and XRCC4 as HDR repressors; their inhibition synergizes with DDK blockade [3].

Unexpectedly, XL413 enhances CRISPR-Cas9-mediated gene editing. Timed inhibition (24 hours post-nucleofection) increased HDR efficiency by 1.8-fold for dsDonor templates and 1.4-fold for SSTR in K562 cells. This occurs via a reversible S-phase slowdown, extending the window for homology-directed repair without compromising cell viability—demonstrated in primary T-cells [3].

Table 2: Comparative Activity of DDK Inhibitors in Preclinical Models

InhibitorCDC7 IC₅₀ (nM)Cellular SelectivityAnti-Proliferative ActivityKey Off-Targets
XL4133.4Limited bioavailabilityColo-205 (IC₅₀ = 2.69 µM); inactive in 9/10 linesCK2 (215 nM), PIM1 (42 nM)
PHA-76749110Broad activityAverage IC₅₀ = 3.14 µM across 61 linesCDK9 (34 nM)

Discovery and Development of XL413 as a Selective CDC7 Inhibitor

XL413 (BMS-863233) emerged from a medicinal chemistry campaign optimizing benzofuropyrimidinone derivatives. Initial leads exhibited potent CDC7 inhibition but lacked selectivity. Structure-activity relationship (SAR) studies focused on the chiral pyrrolidine moiety, culminating in the (S)-enantiomer XL413 with 3.4 nM IC₅₀ against purified human DDK [1] [5]. Key milestones include:

  • Biochemical Characterization: XL413 acts as an ATP-competitive inhibitor, demonstrating >12-fold selectivity over PIM-1 kinase (IC₅₀ = 42 nM) and >30-fold over CK2 (IC₅₀ = 215 nM) in kinase panels [1] [5] [10].
  • Structural Basis: Co-crystallization studies revealed that XL413 binds a hydrophobic pocket in CDC7's kinase domain, forming hydrogen bonds with hinge residue Met-602 and the DFG motif. This binding mode exploits unique features of CDC7's ATP-binding cleft, explaining its selectivity [7].
  • In Vivo Pharmacokinetics: Oral administration (100 mg/kg) in mice yielded excellent plasma exposure and favorable pharmacokinetic properties, supporting once-daily dosing in xenograft models [5].

Development of XL413 progressed through collaboration between Exelixis and Bristol-Myers Squibb. In 2008, Bristol-Myers Squibb exercised its option to co-develop XL413 following IND submission, triggering a $20 million milestone payment to Exelixis. The companies agreed to share U.S. development costs and profits 50/50, with Exelixis receiving royalties on ex-U.S. sales [9]. This partnership advanced XL413 into Phase 1 trials—marking it as the first selective CDC7 inhibitor to enter clinical evaluation [1] [9].

Despite promising biochemistry, XL413's clinical development faced challenges. While it suppressed Mcm2 phosphorylation and tumor growth in Colo-205 xenografts, its limited cellular activity across diverse lines suggested suboptimal pharmacokinetics or insufficient target engagement in certain contexts [6]. Consequently, next-generation inhibitors (e.g., TAK-931) incorporating improved formulations advanced further in clinical trials [7].

Table 3: Selectivity Profile of XL413 Against Kinase Targets

Kinase TargetIC₅₀ (nM)Selectivity Fold (vs. CDC7)Functional Relevance
CDC73.41Blocks MCM phosphorylation and S-phase entry
PIM14212.4Potential anti-apoptotic off-target effect
CK221563.2May influence DNA repair outcomes
pMCM118*34.7Downstream biomarker effect

*EC₅₀ value for phospho-MCM suppression in cellular assays [8].

Properties

CAS Number

1169558-38-6

Product Name

XL413

IUPAC Name

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

InChI

InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1

InChI Key

JJWLXRKVUJDJKG-VIFPVBQESA-N

SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

Synonyms

XL-413

Canonical SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

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